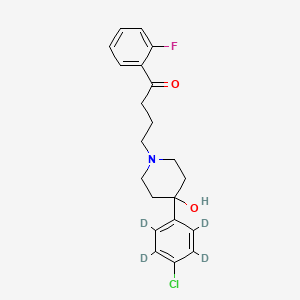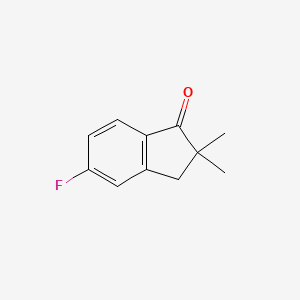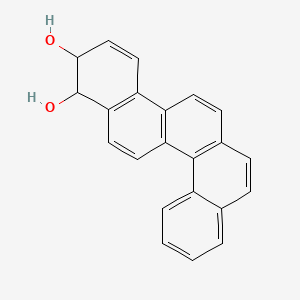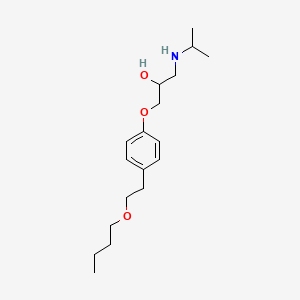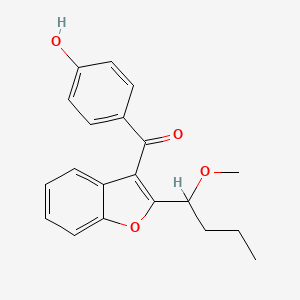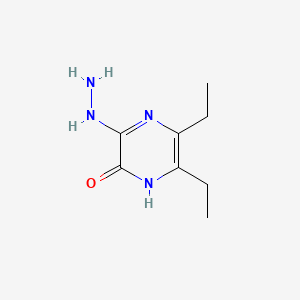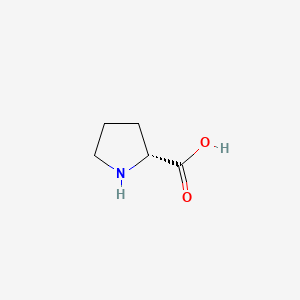
Gadobenicsäure-Dinatriumsalz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadobenic Acid Disodium Salt, also known as gadobenate dimeglumine, is a complex of gadolinium with the ligand BOPTA . It is used as a gadolinium-based MRI contrast medium .
Synthesis Analysis
BOPTA, the ligand in Gadobenic Acid Disodium Salt, is a derivative of DTPA in which one terminal carboxyl group, –C(O)OH is replaced by -C–O–CH2C6H5 . Gadobenic acid is closely related to gadopentetic acid . The synthesis of BOPTA was first reported in 1995 .Molecular Structure Analysis
In the “gadobenate” ion, the gadolinium ion is 9-coordinate with BOPTA acting as an 8-coordinating ligand . The ninth position is occupied by a water molecule, which exchanges rapidly with water molecules in the immediate vicinity of the strongly paramagnetic complex . This provides a mechanism for MRI contrast enhancement .Wissenschaftliche Forschungsanwendungen
Magnetresonanztomographie (MRT) der Leber
Gadobenicsäure wird hauptsächlich für die MRT-Bildgebung der Leber verwendet . Sie wird speziell von Hepatozyten aufgenommen und über das Gallensystem ausgeschieden, was sie zu einem nützlichen Kontrastmittel für die Leber-MRT macht .
Detektion und Visualisierung von Läsionen und abnormaler Gefäßbildung
Dieses Gadolinium-basierte Kontrastmittel (GBCA) wird mit kontrastverstärkter Magnetresonanztomographie (MRT) verwendet, um Läsionen und abnorme Gefäßbildung zu erkennen und zu visualisieren .
Bildgebung des Zentralnervensystems
Gadobenat-Dimeglumin ist für die Anwendung in der Magnetresonanztomographie (MRT) des Zentralnervensystems bei Erwachsenen und pädiatrischen Patienten indiziert. Es hilft, Läsionen mit abnormer Blut-Hirn-Schranke oder abnormer Gefäßbildung von Gehirn, Rückenmark und zugehörigen Geweben zu visualisieren .
Magnetresonanzangiographie (MRA)
Sie ist auch für die Anwendung in der Magnetresonanzangiographie (MRA) indiziert, um Erwachsene mit bekannter oder vermuteter renaler oder aorto-ilio-femoraler Verschlusskrankheit zu beurteilen .
Anaphylaxie-Studien
In einigen Fallstudien wurde Gadobenicsäure verwendet, um schwere Anaphylaxie-Reaktionen zu untersuchen. So entwickelten beispielsweise ein 77-jähriger Mann und eine 27-jährige Frau eine Anaphylaxie nach der Verabreichung von Gadobenicsäure als Kontrastmittel für die MRT .
Studien zur oralen Verabreichung
Es gab Studien, in denen eine orale Gadobenicsäure-Lösung vor der MRT verwendet wurde . Dies könnte möglicherweise neue Verabreichungsmethoden für dieses Kontrastmittel eröffnen.
Wirkmechanismus
- In MRI, it specifically visualizes lesions in the central nervous system (CNS), brain, spine, and associated tissues .
- Additionally, it is used for magnetic resonance angiography (MRA) to evaluate adults with known or suspected renal or aorto-ilio-femoral occlusive vascular disease .
- When placed in an MRI instrument, protons generate images primarily based on proton density and proton relaxation dynamics .
- This exchange provides a mechanism for MRI contrast enhancement, allowing visualization of abnormal vascularity and lesions .
- The compound’s ADME properties (absorption, distribution, metabolism, and excretion) impact its bioavailability .
- At the molecular and cellular level, it enhances the signal intensity in affected tissues, aiding in diagnosis .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Gadobenic Acid Disodium Salt can be harmful if inhaled and may cause damage to organs (Respiratory Tract) through prolonged or repeated exposure if inhaled . It is recommended to not breathe dust and use only outdoors or in a well-ventilated area .
Relevant Papers Two case reports were found where patients developed severe anaphylactic reactions after administration of Gadobenic Acid Disodium Salt . These cases highlight the potential risks associated with the use of this compound and underscore the need for careful monitoring of patients during and after its administration.
Biochemische Analyse
Biochemical Properties
Gadobenic Acid Disodium Salt interacts with various biomolecules in the body. It is specifically taken up by hepatocytes and excreted through the biliary system, making it a useful contrast agent for liver MRI . The benzene ring in its structure confers weak protein binding, leading to increased R1 and R2 relaxivity .
Cellular Effects
Gadobenic Acid Disodium Salt influences cell function by enhancing the contrast in MRI scans, allowing for better visualization of lesions and abnormal vascularity . It does not directly impact cell signaling pathways, gene expression, or cellular metabolism .
Molecular Mechanism
The mechanism of action of Gadobenic Acid Disodium Salt involves its strong paramagnetic properties. The gadolinium ion in the compound is 9-coordinate with BOPTA acting as an 8-coordinating ligand. The ninth position is occupied by a water molecule, which exchanges rapidly with water molecules in the immediate vicinity of the strongly paramagnetic complex, providing a mechanism for MRI contrast enhancement .
Temporal Effects in Laboratory Settings
The effects of Gadobenic Acid Disodium Salt over time in laboratory settings are primarily related to its role as a contrast agent in MRI scans. The compound is stable and does not degrade over time .
Metabolic Pathways
Gadobenic Acid Disodium Salt is involved in specific metabolic pathways related to its excretion. It is taken up by hepatocytes and excreted through the biliary system .
Transport and Distribution
Gadobenic Acid Disodium Salt is distributed within cells and tissues via its uptake by hepatocytes. It does not interact with any known transporters or binding proteins .
Subcellular Localization
Given its role as a contrast agent, it is likely to be distributed throughout the cell rather than localized to specific compartments or organelles .
Eigenschaften
IUPAC Name |
disodium;2-[2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]-3-phenylmethoxypropanoate;gadolinium(3+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O11.Gd.2Na/c26-18(27)10-23(6-7-24(11-19(28)29)12-20(30)31)8-9-25(13-21(32)33)17(22(34)35)15-36-14-16-4-2-1-3-5-16;;;/h1-5,17H,6-15H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35);;;/q;+3;2*+1/p-5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTRMCSCVTYBQK-UHFFFAOYSA-I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)[O-])N(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Gd+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26GdN3Na2O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747843 |
Source


|
| Record name | Gadolinium sodium 4-carboxylato-5,8,11-tris(carboxylatomethyl)-1-phenyl-2-oxa-5,8,11-triazatridecan-13-oate (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
711.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113662-22-9 |
Source


|
| Record name | Gadolinium sodium 4-carboxylato-5,8,11-tris(carboxylatomethyl)-1-phenyl-2-oxa-5,8,11-triazatridecan-13-oate (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Azatricyclo[3.2.2.0~1,5~]nonane](/img/structure/B589380.png)
